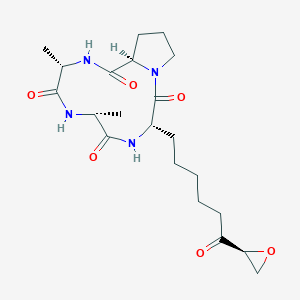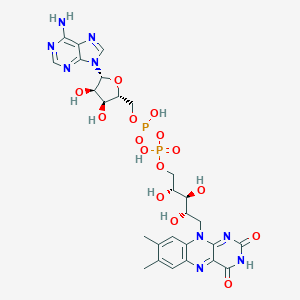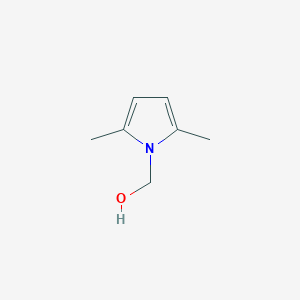
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, also known as DTCA, is a heterocyclic organic compound that has been widely studied for its potential applications in the fields of medicine and agriculture. DTCA is a derivative of thiazolidine-2,4-dione and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is not fully understood. However, it has been suggested that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid exerts its biological effects by modulating various signaling pathways. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines by macrophages. In vivo studies have shown that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid reduces tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is also relatively inexpensive compared to other compounds with similar biological activities. However, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. One potential direction is the development of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanisms underlying the antitumor, anti-inflammatory, and antiviral activities of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. Additionally, the use of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid as a plant growth regulator in agriculture could be further explored. Finally, the potential use of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
Métodos De Síntesis
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid can be synthesized using various methods, including the reaction of thiazolidine-2,4-dione with chloroacetic acid, the reaction of thiazolidine-2,4-dione with bromoacetic acid, and the reaction of thiazolidine-2,4-dione with chloroacetyl chloride. However, the most commonly used method for the synthesis of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is the reaction of thiazolidine-2,4-dione with monochloroacetic acid in the presence of sodium hydroxide. This method yields (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid with a high purity and yield.
Aplicaciones Científicas De Investigación
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been extensively studied for its potential applications in the fields of medicine and agriculture. In medicine, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis B virus.
In agriculture, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been studied for its potential use as a plant growth regulator. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to promote the growth of various crops, including rice, wheat, and soybeans. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been shown to increase the resistance of plants to various stresses, including drought and salt stress.
Propiedades
Número CAS |
147878-93-1 |
|---|---|
Nombre del producto |
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |
Fórmula molecular |
C4H7NO4S |
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |
InChI |
InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |
Clave InChI |
CKMPIUWDWKULKJ-VKHMYHEASA-N |
SMILES isomérico |
C1CS(=O)(=O)N[C@@H]1C(=O)O |
SMILES |
C1CS(=O)(=O)NC1C(=O)O |
SMILES canónico |
C1CS(=O)(=O)NC1C(=O)O |
Sinónimos |
3-Isothiazolidinecarboxylicacid,1,1-dioxide,(3S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)





![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)


![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)

